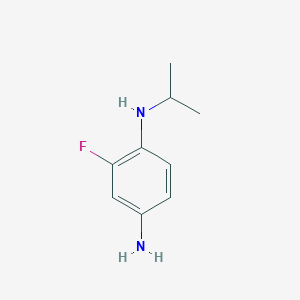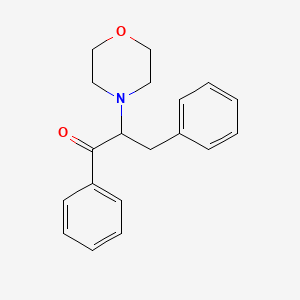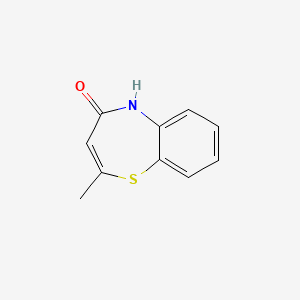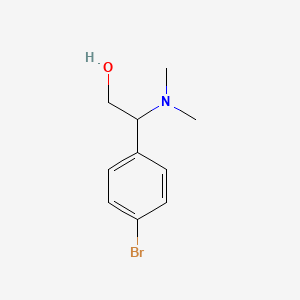
2-(4-Bromophenyl)-2-(dimethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-(dimethylamino)ethanol: is an organic compound that belongs to the class of phenyl ethanolamines It is characterized by the presence of a bromine atom attached to the phenyl ring and a dimethylamino group attached to the ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(dimethylamino)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-bromobenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with dimethylaminoacetaldehyde to yield the desired product.
Reductive Amination: Another method involves the reductive amination of 4-bromobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-(4-Bromophenyl)-2-(dimethylamino)acetone or 2-(4-Bromophenyl)-2-(dimethylamino)acetic acid.
Reduction: 2-(4-Hydroxyphenyl)-2-(dimethylamino)ethanol.
Substitution: 2-(4-Hydroxyphenyl)-2-(dimethylamino)ethanol, 2-(4-Aminophenyl)-2-(dimethylamino)ethanol, etc.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-(dimethylamino)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.
Biological Studies: It is used in studies investigating the interaction of phenyl ethanolamines with biological receptors and enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-(dimethylamino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-2-(dimethylamino)ethanol
- 2-(4-Fluorophenyl)-2-(dimethylamino)ethanol
- 2-(4-Methylphenyl)-2-(dimethylamino)ethanol
Comparison
Compared to its analogs, 2-(4-Bromophenyl)-2-(dimethylamino)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s lipophilicity and metabolic stability, making it distinct from its chloro, fluoro, and methyl counterparts.
Propriétés
Formule moléculaire |
C10H14BrNO |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)10(7-13)8-3-5-9(11)6-4-8/h3-6,10,13H,7H2,1-2H3 |
Clé InChI |
OIJVEXUHXYKDPI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CO)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


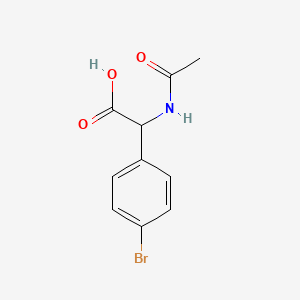
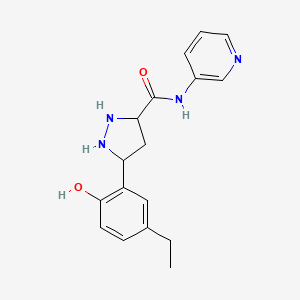
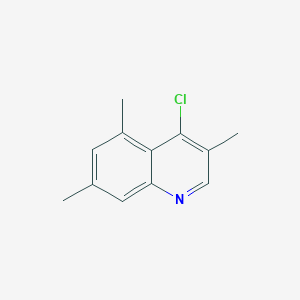
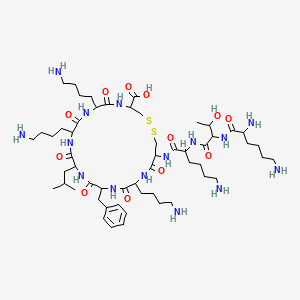
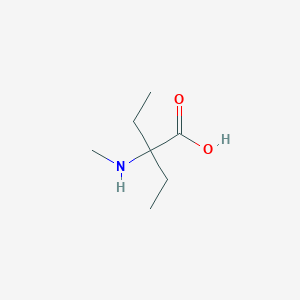
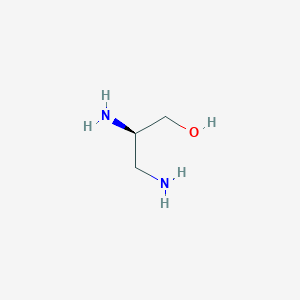
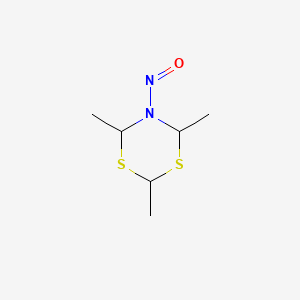
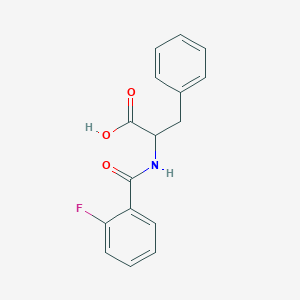
![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)
